molecular formula C20H21N3O7S B2852809 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide CAS No. 1105215-95-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

Cat. No.: B2852809
CAS No.: 1105215-95-9
M. Wt: 447.46
InChI Key: SOXNXYAFHATPTJ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
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Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide, also known as teclozan, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of teclozan, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Teclozan features a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative , which are crucial for its biological interactions. The molecular formula of teclozan is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of approximately 397.4 g/mol. The structural characteristics contribute to its stability and bioactivity.

Research indicates that teclozan may exert its biological effects through several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that teclozan can induce apoptosis and cause cell cycle arrest in cancer cells. It has been shown to interfere with specific biochemical pathways regulating cell proliferation and survival, particularly promoting apoptotic pathways in various cancer cell lines.
  • Antibacterial Properties : Teclozan has also been investigated for its antibacterial activity. It is believed to inhibit bacterial growth by disrupting cellular processes essential for bacterial survival.

Biological Activity Data

The following table summarizes the biological activities observed for teclozan across various studies:

Activity Effect Reference
AnticancerInduces apoptosis; cell cycle arrest
AntibacterialInhibits growth of specific bacterial strains
CytotoxicityExhibits low cytotoxicity at therapeutic doses
Structure-Activity Relationship (SAR)Modifications improve efficacy against cancer cells

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the anticancer properties of teclozan against various cancer cell lines, revealing IC50 values ranging from 328 to 644 nM for CCRF-CEM and MIA PaCa-2 cells. These findings indicate that structural modifications can enhance its efficacy against specific cancer types .
  • Antibacterial Studies :
    • In vitro experiments demonstrated that teclozan exhibits significant antibacterial activity against common pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
  • Toxicological Assessment :
    • Toxicological evaluations have shown that teclozan possesses a favorable safety profile with low cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. This suggests potential for use in therapeutic applications with reduced side effects .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-28-16-6-4-14(23-7-2-8-31(23,26)27)10-15(16)22-20(25)19(24)21-11-13-3-5-17-18(9-13)30-12-29-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNXYAFHATPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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